molecular formula C17H17N5O3S B10988636 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10988636
M. Wt: 371.4 g/mol
InChI Key: YHXMKPBHAPWZSF-UHFFFAOYSA-N
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Description

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling of the Two Fragments: The final step involves coupling the quinoxaline and thiadiazole fragments through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinoxaline and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology

    Antimicrobial Activity: Quinoxaline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against bacteria and fungi.

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine

    Drug Development: Due to its potential biological activities, the compound can be explored as a lead compound for the development of new pharmaceuticals.

Industry

    Agriculture: The compound may be used in the development of agrochemicals such as pesticides or herbicides.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: Lacks the thiadiazole ring but shares the quinoxaline core.

    N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide: Lacks the quinoxaline core but contains the thiadiazole ring.

Uniqueness

The uniqueness of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its individual fragments.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H17N5O3S/c1-10-16(24)22(12-6-3-2-5-11(12)18-10)9-14(23)19-17-21-20-15(26-17)13-7-4-8-25-13/h2-3,5-6,13H,4,7-9H2,1H3,(H,19,21,23)

InChI Key

YHXMKPBHAPWZSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

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